molecular formula C9H12Cl3NO B2519184 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride CAS No. 1955557-55-7

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

Cat. No.: B2519184
CAS No.: 1955557-55-7
M. Wt: 256.55
InChI Key: JXKLASDVLDIPQH-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a dichlorophenyl group, a methylamino group, and an ethan-1-ol backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichlorobenzaldehyde and methylamine.

    Formation of Intermediate: The 2,3-dichlorobenzaldehyde undergoes a reductive amination reaction with methylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Oxidation can yield products like 2-(2,3-Dichlorophenyl)acetaldehyde or 2-(2,3-Dichlorophenyl)acetone.

    Reduction: Reduction can produce derivatives with modified amino or hydroxyl groups.

    Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, cellular metabolism, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
  • 2-(2,3-Dichlorophenyl)-2-(ethylamino)ethan-1-ol hydrochloride
  • 2-(2,3-Dichlorophenyl)-2-(methylamino)propan-1-ol hydrochloride

Uniqueness

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both methylamino and ethan-1-ol groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Biological Activity

2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, also known as 2-(((2,3-dichlorophenyl)methyl)amino)ethanol hydrochloride, is a compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in medicine and research.

  • Molecular Formula : C9H12Cl3NO
  • Molecular Weight : 256.6 g/mol
  • CAS Number : 1955557-55-7

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. It is known to inhibit certain enzyme activities, which can lead to altered metabolic pathways in cells. The compound's mechanism involves binding to active sites of enzymes, thereby inhibiting their function or modulating their activity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, studies have demonstrated its potential as an inhibitor of methionyl-tRNA synthetase in Trypanosoma brucei, which is a target for developing treatments for human African trypanosomiasis (HAT) . The compound showed promising results with low toxicity to mammalian cells while effectively inhibiting T. brucei growth.

Cytotoxicity and Toxicological Profile

The compound has been evaluated for its cytotoxic effects. According to safety data sheets, it may cause respiratory irritation and has been classified as potentially damaging to reproductive health . The NOAEL (No Observed Adverse Effect Level) is reported at 50 mg/kg in rats, indicating a threshold for toxicity that must be considered in therapeutic applications .

Research Findings and Case Studies

Several studies have focused on the biological implications of this compound:

  • Inhibition Studies :
    • A study optimized the structure of related compounds to enhance their inhibitory effects on T. brucei methionyl-tRNA synthetase. Compounds derived from similar structures showed EC50 values ranging from 22 nM to 39 nM, indicating high potency against the target enzyme .
  • Pharmacokinetics :
    • The pharmacokinetic properties of derivatives have been explored, revealing moderate brain permeability and favorable pharmacokinetic profiles after oral dosing in animal models .
  • Safety Evaluations :
    • Toxicological assessments highlighted the potential risks associated with exposure to this compound, particularly regarding reproductive toxicity and organ damage upon prolonged exposure .

Applications in Medicine and Research

Given its biological activity, this compound has potential applications in:

  • Drug Development : As an intermediate in the synthesis of pharmaceuticals aimed at treating parasitic infections.
  • Biochemical Research : As a tool for studying enzyme functions and interactions within cellular systems.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-2-(methylamino)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO.ClH/c1-12-8(5-13)6-3-2-4-7(10)9(6)11;/h2-4,8,12-13H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKLASDVLDIPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C1=C(C(=CC=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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